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Executive Summary
Bocidelpar (also known as ASP0367 and MA-0211) is a selective, orally active peroxisome

proliferator-activated receptor delta (PPARδ) modulator developed by Mitobridge, a subsidiary

of Astellas Pharma. It was investigated as a potential therapeutic agent for diseases

characterized by mitochondrial dysfunction, most notably Primary Mitochondrial Myopathies

(PMM). The scientific rationale for its use in these conditions was centered on the role of

PPARδ in regulating mitochondrial biogenesis and fatty acid oxidation, key pathways often

impaired in mitochondrial disease.

Preclinical evidence suggested that bocidelpar could improve mitochondrial function. This led

to its evaluation in clinical trials, including a Phase 1 study in healthy volunteers and the Phase

2/3 MOUNTAINSIDE trial in adult patients with PMM. The Phase 1 study demonstrated that

bocidelpar was generally well-tolerated and showed dose-dependent engagement of PPARδ

target genes. However, the development of bocidelpar for PMM was discontinued in April

2024, as the MOUNTAINSIDE trial was terminated due to a failure to meet its primary efficacy

endpoint.

This technical guide provides a comprehensive overview of bocidelpar, including its

mechanism of action, a summary of the available preclinical and clinical data, and detailed

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10830031?utm_src=pdf-interest
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental protocols where information is publicly accessible. While the clinical development

for PMM was not successful, the data and scientific foundation may still hold value for future

research in mitochondrial diseases and related metabolic disorders.

Mechanism of Action: Targeting Mitochondrial
Enhancement via PPARδ
Bocidelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor

delta (PPARδ).[1][2] PPARδ is a nuclear hormone receptor that functions as a transcription

factor, playing a crucial role in cellular energy metabolism.[3] It is highly expressed in tissues

with high energy demands, such as skeletal muscle.[2]

The proposed therapeutic mechanism of bocidelpar in mitochondrial diseases is based on the

activation of the PPARδ signaling pathway. This activation is believed to lead to two primary

downstream effects:

Increased Mitochondrial Biogenesis: PPARδ activation is thought to stimulate the creation of

new mitochondria.[2] This is a critical process for cells to meet their energy requirements,

and it is often impaired in mitochondrial myopathies.

Enhanced Fatty Acid Oxidation (FAO): PPARδ upregulates the expression of genes involved

in the breakdown of fatty acids for energy production.[4] This provides an alternative energy

source for cells, which can be particularly beneficial when the primary energy-generating

pathway, oxidative phosphorylation, is compromised due to mitochondrial defects.

Pharmacodynamic studies in healthy adults have shown that bocidelpar administration leads

to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2,

ACADVL, CPT1a, PDK4, and SLC25A20.[4] These genes are involved in fatty acid metabolism

and mitochondrial pathways, confirming the engagement of the target mechanism in humans.

[4]
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Bocidelpar's Proposed Mechanism of Action.
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Preclinical Data
While specific quantitative data from preclinical studies in animal models of mitochondrial

myopathy are not extensively published, it is reported that preclinical evidence from in vitro and

in vivo models suggested that bocidelpar could address mitochondrial impairment and

improve muscle abnormalities.[3] These findings provided the foundational support for

advancing the compound into clinical trials.

Clinical Development Program
Bocidelpar was evaluated in a series of clinical trials for various indications, with the most

advanced being for Primary Mitochondrial Myopathies.

Phase 1 Studies in Healthy Volunteers
A first-in-human, double-blind, placebo-controlled Phase 1 study assessed the safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple

ascending oral doses of bocidelpar in healthy adults.[5]

Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending

dose cohorts.

Participants: Healthy adult volunteers.

Intervention:

Single Ascending Dose (SAD): Oral doses of bocidelpar from 1 mg to 120 mg or placebo.

Multiple Ascending Dose (MAD): Once-daily oral doses of bocidelpar from 10 mg to 75

mg or placebo for 14 days.

Key Assessments:

Safety & Tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital

signs, and electrocardiograms (ECGs).

Pharmacokinetics (PK): Measurement of plasma concentrations of bocidelpar to
determine parameters such as Tmax (time to maximum concentration), Cmax (maximum
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concentration), and t1/2 (half-life). The effect of food on absorption was also evaluated.

Pharmacodynamics (PD): Quantification of the expression of PPARδ target genes in the

blood.

Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)
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Randomization
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Single Dose
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Phase 1 Healthy Volunteer Study Workflow.

Bocidelpar was found to be well-tolerated, with all treatment-emergent adverse events being

mild to moderate in severity.[5] No clinically significant changes in laboratory parameters or

ECGs were observed.[5] The pharmacokinetic and pharmacodynamic findings are summarized

in the tables below.

Table 1: Pharmacokinetic Profile of Bocidelpar in Healthy Adults[5]
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Parameter
Single Dose (1-120 mg,
fasted)

Multiple Dose (10-75 mg,
daily)

Absorption (Tmax)
Rapid, median of 1.50 - 2.24

hours

Not specified, steady state

reached in 4 days

Half-life (t1/2)
~12.0 - 16.1 hours (for doses

≥10 mg)
14.1 - 17.5 hours

Accumulation N/A Negligible

Food Effect Tmax delayed by ~1.7 hours Not specified

Table 2: Pharmacodynamic Effect of Bocidelpar in Healthy Adults[4][5]

Biomarker Effect

PPARδ Target Genes

Treatment- and dose-dependent upregulation of

six target genes (ABCA1, ACAA2, ACADVL,

CPT1a, PDK4, SLC25A20) observed with both

single and multiple doses.

Additional Phase 1 studies investigated bocidelpar in participants with renal and hepatic

impairment. These studies found that severe renal impairment had a minimal effect on

bocidelpar's pharmacokinetics, while moderate hepatic impairment resulted in increased

exposure, suggesting a need for monitoring or dose adjustment in this population.[3]

Phase 2/3 MOUNTAINSIDE Trial in Primary Mitochondrial
Myopathy
The pivotal trial for bocidelpar was the MOUNTAINSIDE study, a randomized, double-blind,

placebo-controlled Phase 2/3 trial designed to assess its efficacy and safety in adults with

PMM.[1][6] The study was terminated due to a failure to meet the pre-specified criteria for

efficacy.[1]

Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.
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Participants: 34 adults (18-80 years old) with a genetically confirmed diagnosis of PMM and

symptoms of myopathy, such as muscle weakness, fatigue, and exercise intolerance.[1][6]

Participants were required to be on a stable regimen of mitochondrial disease-focused

supplements (e.g., Coenzyme Q10) for at least 3 months.[6]

Intervention: Participants were randomized into one of three arms to receive an oral, once-

daily dose for 24 weeks:

Bocidelpar 30 mg

Bocidelpar 75 mg

Matching Placebo

Primary Efficacy Endpoint: Change from baseline in the distance walked during a 6-Minute

Walk Test (6MWT) at 24 weeks.

Secondary Endpoints: Included assessments of fatigue (Modified Fatigue Impact Scale -

MFIS), muscle function (5-times sit-to-stand test), and patient-reported outcomes (Patient

Global Impression of Change - PGIC).[1]

MOUNTAINSIDE Trial Protocol

Double-Blind Treatment (24 weeks)

Screening
(4 weeks)

Randomization
(N=34)

Bocidelpar 30 mg/day

Bocidelpar 75 mg/day

Placebo

Primary Endpoint Assessment
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Follow-up
(4 weeks)
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MOUNTAINSIDE (NCT04641962) Trial Design.

The MOUNTAINSIDE study was stopped early as it did not meet its primary endpoint.[7] A lay

summary of the results indicated that after 24 weeks of treatment, individuals in the bocidelpar
groups walked slightly further in the 6-minute walk test compared to those who received the

placebo.[7] However, this difference was not statistically significant, meaning it was not large

enough to confidently conclude that bocidelpar improved walking distance.[7]

In terms of safety, one death occurred in a participant receiving bocidelpar, which the study

doctor considered potentially related to the treatment, although the patient's underlying PMM

and other serious conditions may have been contributing factors.[7] Another death occurred

during an extension phase of the study but was not thought to be related to the treatment.[7]

Table 3: Summary of Efficacy and Safety Outcomes from the MOUNTAINSIDE Trial

Outcome Result

Primary Efficacy Endpoint (Change in 6MWT)

Did not meet pre-specified criteria for efficacy. A

slight, non-statistically significant increase in

distance walked was observed in the bocidelpar

groups compared to placebo.[1][7]

Safety
One death was considered possibly related to

the study treatment by the investigator.[7]

Discussion and Future Perspectives
The investigation of bocidelpar for Primary Mitochondrial Myopathies represented a rational,

mechanism-based approach to drug development for these complex disorders. The therapeutic

hypothesis—that enhancing mitochondrial biogenesis and fatty acid oxidation via PPARδ

agonism could alleviate muscle weakness and fatigue—was supported by the known biology of

PPARδ. The Phase 1 data confirmed that bocidelpar could safely engage its molecular target

in humans.

Despite this promising foundation, the MOUNTAINSIDE trial's failure to demonstrate a clinically

meaningful improvement in the 6-minute walk test led to the discontinuation of the program.

This outcome underscores the significant challenges in translating preclinical concepts into
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effective therapies for mitochondrial diseases. Several factors could have contributed to this

result:

Complexity of PMM Pathophysiology: The underlying genetic and biochemical defects in

PMM are highly heterogeneous. A single mechanistic approach may not be sufficient to

overcome the diverse functional consequences of different mutations.

Endpoint Selection: While the 6MWT is a standard functional endpoint, its sensitivity to

change in slowly progressing diseases like PMM can be a limitation.

Magnitude of Effect: The degree of mitochondrial enhancement induced by bocidelpar at

the doses tested may not have been sufficient to produce a measurable improvement in

gross motor function over a 24-week period.

Although bocidelpar's journey in PMM has concluded, the scientific insights gained are

valuable. The data confirm that PPARδ is a druggable target and that selective modulators can

be developed with acceptable safety profiles. Future research in this area could explore the

use of PPARδ agonists in other metabolic or muscle disorders, potentially in combination with

other therapeutic modalities, or in more specific, genetically-defined subpopulations of

mitochondrial disease patients who may be more likely to respond. The lessons learned from

the bocidelpar program will undoubtedly inform the next generation of therapeutic strategies

for these devastating rare diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.biospace.com/press-releases/mitochondrial-myopathies-market-to-reach-usd-36-5-million-by-2035-impelled-by-advancements-in-targeted-drug-therapies
https://www.biospace.com/press-releases/mitochondrial-myopathies-market-to-reach-usd-36-5-million-by-2035-impelled-by-advancements-in-targeted-drug-therapies
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://pubmed.ncbi.nlm.nih.gov/34642949/
https://connect.trialscope.com/studies/0678a43a-6380-4c8a-9cc3-def94ae8a932?redirected=true
https://s3.amazonaws.com/ctr-ast-7491/0367-CL-1201/b95b082a-f857-463c-bbce-8b49168bfa8d/5e27169d-b5e8-4d16-a935-9f9534b34419/0367-CL-1201-plain-lang-summary-disclosure-v2.pdf
https://www.benchchem.com/product/b10830031#bocidelpar-s-potential-therapeutic-applications-in-mitochondrial-diseases
https://www.benchchem.com/product/b10830031#bocidelpar-s-potential-therapeutic-applications-in-mitochondrial-diseases
https://www.benchchem.com/product/b10830031#bocidelpar-s-potential-therapeutic-applications-in-mitochondrial-diseases
https://www.benchchem.com/product/b10830031#bocidelpar-s-potential-therapeutic-applications-in-mitochondrial-diseases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

